Cas no 19686-05-6 (2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole)
![2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole structure](https://ja.kuujia.com/scimg/cas/19686-05-6x500.png)
2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole 化学的及び物理的性質
名前と識別子
-
- 2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- TIMTEC-BB SBB009260
- AKOS JY2082904
- AKOS B006613
- 2,8-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]-INDOLE
- ART-CHEM-BB B006613
- 2,8-dimethyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
- 2,8-Dimethyl-2,3,4,5-tetrahydro-1Hpyrido[4,3-b]indole
- 1H-Pyrido(4,3-b)indole,2,3,4,5-tetrahydro-2,8-dimethyl
- 2,3,4,5-Tetrahydro-2,8-dimethyl-1H-pyrido(4,3-b)indole
- 2,5-DIOXOPYRROLIDIN-1-YL 12-SULFANYLDODECANOATE
- 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole(SALTDATA: FREE)
- 2.8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- DEHYDROSTOBADINE
- 2,3,4,5-Tetrahydro-2,8-dimethyl-1H-pyrido[4,3-b]indole
- SBB009260
- DiMebon II
- BRN 0958096
- Oprea1_561845
- Oprea1_301007
- CBDivE_010708
- Probes2_000324
- Probes1_000106
- BAS 01530386
- 2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
- CS-0062517
- DTXSID70173351
- FT-0645973
- 2, 8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 19686-05-6
- BDBM50478797
- J-507546
- NCGC00245301-01
- AC-7652
- Cambridge id 5161544
- 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl-
- A4308
- SCHEMBL167500
- SS-3096
- 2,8-dimethyl-2,3,4,5-tetrahydro-1h-pyrido(4,3-b)indole
- BB 0254177
- 5-23-07-00381 (Beilstein Handbook Reference)
- 2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido (4,3-b) indole
- 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-2,8-dimethyl-
- CHEMBL303192
- MFCD00452533
- AKOS000265972
- 2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole #
- ALBB-006793
- 2,8-dimethyl-1H,3H,4H,5H-pyrido[4,3-b]indole
- 2,3,4,5-Tetrahydro-2,8-dimethyl-1H-pyrido[4,3-b]indole;Dehydrostobadine
- STK315363
- DB-020267
-
- MDL: MFCD00452533
- インチ: 1S/C13H16N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,14H,5-6,8H2,1-2H3
- InChIKey: MUZFLDUALLSEBH-UHFFFAOYSA-N
- SMILES: CN1CCC2NC3=C(C=2C1)C=C(C)C=C3
計算された属性
- 精确分子量: 200.13100
- 同位素质量: 200.131
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 0
- 複雑さ: 241
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 19A^2
- XLogP3: 2.3
じっけんとくせい
- 密度みつど: 1.137
- ゆうかいてん: 156-158°C
- Boiling Point: 342.1 °Cat760mmHg
- フラッシュポイント: 160.7 °C
- Refractive Index: 1.645
- PSA: 19.03000
- LogP: 2.40210
2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole Security Information
- HazardClass:IRRITANT
2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB339755-1g |
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, 95%; . |
19686-05-6 | 95% | 1g |
€199.00 | 2025-03-19 | |
Key Organics Ltd | SS-3096-0.5G |
2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido [4,3-b]indole |
19686-05-6 | >95% | 0.5g |
£83.00 | 2025-02-09 | |
Alichem | A029190811-25g |
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
19686-05-6 | 95% | 25g |
$1069.00 | 2023-09-02 | |
abcr | AB339755-1 g |
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, 95%; . |
19686-05-6 | 95% | 1g |
€210.90 | 2023-04-26 | |
abcr | AB339755-5 g |
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, 95%; . |
19686-05-6 | 95% | 5g |
€628.80 | 2023-04-26 | |
TRC | D457450-250mg |
2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
19686-05-6 | 250mg |
$81.00 | 2023-05-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1772-1G |
2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole |
19686-05-6 | 95% | 1g |
¥ 1,207.00 | 2023-03-30 | |
Alichem | A029190811-10g |
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
19686-05-6 | 95% | 10g |
$840.51 | 2023-09-02 | |
Alichem | A029190811-5g |
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
19686-05-6 | 95% | 5g |
$588.64 | 2023-09-02 | |
Matrix Scientific | 038047-500mg |
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
19686-05-6 | 500mg |
$126.00 | 2023-09-09 |
2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indoleに関する追加情報
Introduction to 2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole (CAS No. 19686-05-6)
2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole, identified by its Chemical Abstracts Service (CAS) number 19686-05-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridoindole class, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of multiple nitrogen atoms in its fused ring system imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The molecular structure of 2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole consists of a pyridine ring fused with an indole moiety, with methyl substituents at the 2- and 8-positions. This specific arrangement enhances its interactions with biological targets, including enzymes and receptors. The compound’s versatility as a pharmacophore has been explored in various research settings, particularly in the quest to develop novel therapeutic agents.
In recent years, 2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole has been investigated for its potential role in modulating biological pathways associated with neurological disorders. Studies have suggested that this compound may exhibit properties relevant to neuroprotection and cognitive enhancement. The indole core of the molecule is particularly noteworthy for its ability to interact with serotonin receptors and other neurotransmitter systems. This has prompted researchers to explore its derivatives as potential candidates for treating conditions such as Alzheimer’s disease and other neurodegenerative disorders.
Moreover, the structural features of 2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole have also attracted interest in the field of oncology. Preclinical studies have indicated that this compound may possess inhibitory effects on certain kinases and other enzymes involved in cancer cell proliferation. The methyl groups at the 2- and 8-positions contribute to steric hindrance that can enhance binding affinity to target proteins. This has led to efforts in synthesizing analogs of 2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole with improved pharmacokinetic profiles and reduced toxicity.
The synthesis of 2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole involves multi-step organic reactions that typically begin with readily available precursors such as tryptophan or indole derivatives. The introduction of methyl groups at the specified positions requires careful control of reaction conditions to ensure regioselectivity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.
In terms of pharmacological activity, 2,8-dimethyl-1,H,pyrido[][3-b]indole(CAS No. 19686-05-6) has demonstrated promising results in both in vitro and in vivo models. Its ability to modulate neurotransmitter release and receptor activity makes it a candidate for further investigation into treating neurological conditions. Additionally, its interaction with cellular signaling pathways suggests potential applications in anti-inflammatory therapies.
The chemical stability of 2,,8-dimethyl-1H,,,5H-pyrido[4,
3-b]
indole) (CAS No.19686-05-6)is another important consideration for its practical application.
The compound’s
susceptibility
to degradation under
various environmental
conditions must be
evaluated to ensure
long-term viability
in storage and
transportation.
The solubility profile of
,
,
,
,
,
,
,
,
,
,
,
,
,
,
19686-05-6) (CAS No.) is another critical parameter that influences its formulation as a drug or research chemical.The compound exhibits moderate solubility in organic solvents such as methanol and ethanol but limited solubility in water.This characteristic necessitates specific formulation strategies when developing pharmaceutical products or reagents.The use of co-solvents or prodrugs may be required to enhance bioavailability or facilitate delivery systems.
In conclusion, 2,8-dimethyl-1,*,*,*,*,*pyrido[,*,*b]indole (CAS No.<*,*,*19686*,*,*05*,*,*6)<*,*,*> is a structurally intriguing heterocyclic compound with significant potential in pharmaceutical research.<*,*,*> Its biological activities,* including neuroprotective and anticancer properties,* make it a valuable scaffold for developing novel therapeutics.<*,*,*> Ongoing studies continue to uncover new aspects of its pharmacology,* paving the way for future clinical applications.<*,*,*> As synthetic chemistry advances,* the accessibility* and utility* of this compound are expected* to grow further,* contributing* to the expanding landscape* of medicinal chemistry.*
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